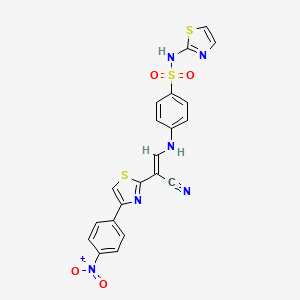

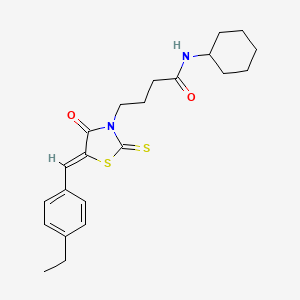

![molecular formula C11H13N3O B2561037 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine CAS No. 2201163-02-0](/img/structure/B2561037.png)

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. This compound belongs to the class of imidazopyridazines and has a unique structure that makes it a promising candidate for further research.

Scientific Research Applications

Therapeutic Agent Development

Imidazo[1,2-a]pyridine and its derivatives, including imidazo[1,2-b]pyridazine, have shown a wide range of applications in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities, highlighting their potential as scaffolds for developing novel therapeutic agents (Deep et al., 2016).

Anti-Proliferative Effects

Imidazo[1,2-b]pyridazine compounds have been investigated for their potent acetylcholinesterase inhibitory activity, leading to anti-proliferative, anti-migratory, and anti-inflammatory effects at higher doses. This suggests their potential utility in addressing neurodegenerative diseases and related conditions (Sharma et al., 2021).

Antiviral Activity

A novel class of picornavirus inhibitors containing an imidazo[1,2-b]pyridazine nucleus has been discovered, showing potent broad-spectrum antirhinoviral and antienteroviral activity. This discovery underscores the potential of imidazo[1,2-b]pyridazine derivatives in antiviral drug development (Hamdouchi et al., 2003).

Inhibitors for Neurological Diseases

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques in vitro. These compounds, particularly those modified at the 6-position and 2-position, have shown high binding affinity, suggesting their potential use in developing diagnostic tools or therapeutic agents for Alzheimer's disease (Zeng et al., 2010).

Kinase Inhibition for Anti-inflammatory Applications

Research has identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active inhibitors of Tyk2 JH2, a kinase implicated in inflammatory processes. This highlights the scaffold's relevance in developing new anti-inflammatory agents (Liu et al., 2019).

Broad Medicinal Chemistry Applications

The imidazo[1,2-b]pyridazine scaffold is a vital heterocyclic nucleus in medicinal chemistry, offering a wide array of bioactive molecules. Its structure-activity relationships have been extensively reviewed, providing a foundation for future drug discovery and development efforts (Garrido et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction results in a decrease in the inflammatory response that IL-17A typically induces .

Biochemical Pathways

The compound 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine affects the IL-23/IL-17 axis . This axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

It is suggested that small molecule il-17a inhibitors like 6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine may provide efficacy comparable to anti-il-17a antibodies for psoriasis . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine’s action include a reduction in the inflammatory response typically induced by IL-17A . This results in an improvement in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

It is worth noting that the efficacy of antibodies directed to il-17a can be reduced over time due to the development of anti-drug antibodies .

properties

IUPAC Name |

6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCZWAIFLZIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2560954.png)

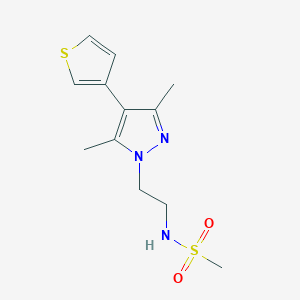

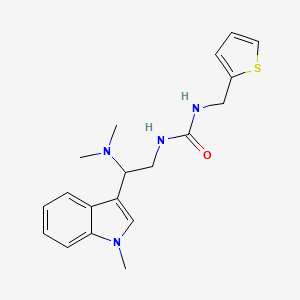

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2560957.png)

![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)

![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)

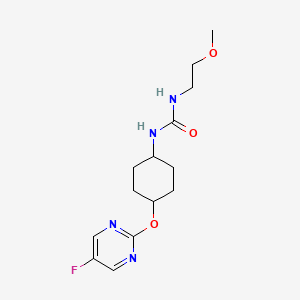

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)

![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)

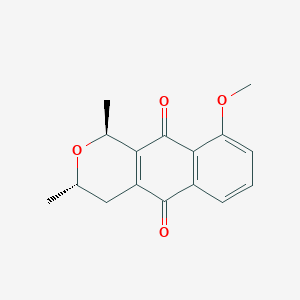

![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)

![2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2560977.png)